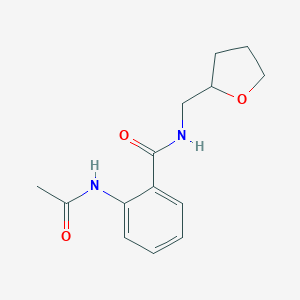
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-Acetamido)-2-(tetrahydro-2-furanyl)benzamide, and its molecular formula is C16H20N2O3. In
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and physiological effects:
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In addition, this compound has been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs with improved pharmacological properties. This compound can also serve as a building block for the synthesis of new materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to study the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties. Another direction is to investigate the mechanism of action of this compound to understand its antitumor and anti-inflammatory activities. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, and further research can explore the potential applications of these materials.
Synthesemethoden
The synthesis of 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with tetrahydrofuran in the presence of a base to form 2-(tetrahydro-2-furanyl)benzoyl chloride. The second step involves the reaction of the 2-(tetrahydro-2-furanyl)benzoyl chloride with ammonia and acetic anhydride to form 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been found to have potential as an anti-inflammatory agent. In drug discovery, 2-(Acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can serve as a lead compound for the development of new drugs with improved pharmacological properties. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
2-(acetylamino)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-acetamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-13-7-3-2-6-12(13)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
JQKQHNYXRNFRPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)